molecular formula C12H8N2O B184921 Benzoxazole, 2-(4-pyridyl)- CAS No. 2295-47-8

Benzoxazole, 2-(4-pyridyl)-

Cat. No.: B184921
CAS No.: 2295-47-8
M. Wt: 196.2 g/mol
InChI Key: NSTYHODPDRPTRO-UHFFFAOYSA-N
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Description

Benzoxazole, 2-(4-pyridyl)-, also known as Benzoxazole, 2-(4-pyridyl)-, is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoxazole, 2-(4-pyridyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzoxazole, 2-(4-pyridyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2-(4-pyridyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2295-47-8

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C12H8N2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H

InChI Key

NSTYHODPDRPTRO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=NC=C3

2295-47-8

Synonyms

2-(pyridin-4-yl)-1,3-benzoxazole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 mg portion of pyridine-4-aldehyde was dissolved in 15 ml of acetic acid, and the solution was mixed with 509 mg of o-aminophenol and stirred with heating at 100° C. for 6 hours. The solvent was concentrated under a reduced pressure, and the residual oily matter was mixed with saturated sodium bicarbonate aqueous solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried with magnesium sulfate, and then the solvent was evaporated under a reduced pressure. Thereafter, the thus obtained mixture was purified by a silica gel column chromatography (ethyl acetate:hexane=1:1) to obtain the title compound (90 mg) in light yellow color.
Quantity
0 (± 1) mol
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reactant
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15 mL
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509 mg
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Synthesis routes and methods II

Procedure details

A mixture of 2-aminophenol (10.9 g, 100 mmol), isonicotinic acid (12.3 g, 100 mmol) and boric acid (6.1 g, 100 mmol) in xylene (500 ml) was heated at reflux, under a nitrogen atmosphere, for 17 hours. The mixture was cooled to room temperature and the orange suspension partitioned between sodium hydroxide solution (4N, 500 ml) and ethyl acetate (500 ml), the phases were separated and the organic layer washed with sodium hydroxide solution (2N, 2×300 ml), water (100 ml) and brine (100 ml).
Quantity
10.9 g
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reactant
Reaction Step One
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12.3 g
Type
reactant
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Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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